molecular formula C11H6ClN5O2 B14035868 6-Chloro-9-(4-nitrophenyl)-9h-purine CAS No. 21313-94-0

6-Chloro-9-(4-nitrophenyl)-9h-purine

Cat. No.: B14035868
CAS No.: 21313-94-0
M. Wt: 275.65 g/mol
InChI Key: NBXQOLZENUIEBR-UHFFFAOYSA-N
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Description

6-Chloro-9-(4-nitrophenyl)-9H-purine is a purine derivative characterized by a chloro substituent at the C6 position and a 4-nitrophenyl group at the N9 position. Purines serve as critical scaffolds in medicinal chemistry due to their structural similarity to endogenous nucleobases, enabling interactions with biological targets such as kinases, GPCRs, and enzymes.

Properties

CAS No.

21313-94-0

Molecular Formula

C11H6ClN5O2

Molecular Weight

275.65 g/mol

IUPAC Name

6-chloro-9-(4-nitrophenyl)purine

InChI

InChI=1S/C11H6ClN5O2/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(4-2-7)17(18)19/h1-6H

InChI Key

NBXQOLZENUIEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(4-nitrophenyl)-9h-purine typically involves the reaction of 6-chloropurine with 4-nitrophenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(4-nitrophenyl)-9h-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate, and solvents like DMF or toluene.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Reduction: 6-Amino-9-(4-nitrophenyl)-9h-purine.

    Oxidation: Oxidized derivatives of the compound.

Scientific Research Applications

6-Chloro-9-(4-nitrophenyl)-9h-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(4-nitrophenyl)-9h-purine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and nitrophenyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

6-Chloro-9-(3-nitrophenyl)-9H-purine (Compound 19)

  • Synthesis : Prepared via microwave-assisted reaction of 18 with trimethylorthoformate and HCl, yielding an 80% product (yellow-orange solid) .
  • Key Data: MS (ES+): m/z 276 (M+H)+ with chloro isotopic pattern.

9-Pentyl-2-(4-(4-nitrophenyl)piperazin-1-yl)-6-(4-(trifluoromethoxy)phenyl)-9H-purine (4n)

  • Synthesis : Achieved via nucleophilic substitution, yielding 86% product (yellow solid, m.p. 180–181°C) .
  • Key Data :
    • ¹H NMR: Nitro group resonance at δ 8.2–8.4 ppm.
    • Biological Activity : Demonstrates moderate kinase inhibition (IC₅₀ ~50 nM in preliminary assays).
    • Comparison : The trifluoromethoxy and piperazinyl groups enhance solubility and target engagement compared to simpler nitroaryl derivatives.

Chloropurines with Aromatic or Heterocyclic Substituents

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

  • Physicochemical Properties: Molecular Weight: 238.67 g/mol Boiling Point: Not available; stable under standard conditions .
  • Applications : Used as a synthetic intermediate for antiviral and antitumor agents due to its protective THP group, which enhances stability during reactions .

2-Chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine

  • Biological Activity :
    • Antimycobacterial Activity: MIC = 0.39 µg/mL against M. tuberculosis; low cytotoxicity in mammalian cells .
    • Comparison : The furyl and methoxybenzyl groups confer superior selectivity for bacterial targets over human cells compared to nitroaryl analogues.

Purines with Piperazine or Sulfonyl Modifications

6-(4-Acetylpiperazin-1-yl)-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine (29)

  • Synthesis : Yielded 78% via general Procedure D, m.p. 189–190°C .
  • Key Data: HPLC Purity: >95%. Comparison: The acetylpiperazine moiety improves pharmacokinetic properties (e.g., half-life) relative to non-acylated derivatives.

6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine

  • Crystallography :
    • Space Group: P 1 (asymmetric unit contains two molecules).
    • Intermolecular Interactions: Stabilized by C–H···O and π–π stacking .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
6-Chloro-9-(3-nitrophenyl)-9H-purine 275.68 Not reported 80 3-Nitrophenyl, Cl
4n 541.93 180–181 86 4-Nitrophenylpiperazinyl, CF₃O
6-Chloro-9-(THP)-9H-purine 238.67 Not available 59* THP, Cl

*Yield from a related synthesis pathway.

Key Findings

Substituent Position Matters : The 4-nitrophenyl group (as in 4n) exhibits stronger electronic effects than 3-nitro isomers, influencing both crystallinity and target binding .

Heterocyclic Modifications : Furyl and piperazinyl groups enhance bioactivity and selectivity, as seen in antimycobacterial and kinase-targeting compounds .

Protective Groups : THP and acetylated moieties improve synthetic versatility and stability, critical for intermediate handling .

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